
6-methyl-N-(pentan-3-yl)pyridin-3-amine
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Overview
Description
6-Methyl-N-(pentan-3-yl)pyridin-3-amine is a chemical compound with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(pentan-3-yl)pyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with pentan-3-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-(pentan-3-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as alkyl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted pyridin-3-amines.
Scientific Research Applications
6-Methyl-N-(pentan-3-yl)pyridin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methyl-N-(pentan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-methylpentan-2-yl)pyridin-3-amine: This compound has a similar structure but with a different alkyl group attached to the nitrogen atom.
(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride: Another structurally related compound with different functional groups.
Uniqueness
6-Methyl-N-(pentan-3-yl)pyridin-3-amine is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
6-Methyl-N-(pentan-3-yl)pyridin-3-amine is a chemical compound with significant potential in medicinal chemistry. Its unique structural characteristics, including a pyridine ring and a hindered amine group, suggest it may interact with various biological targets, influencing numerous pharmacological pathways. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H17N2 with a molecular weight of approximately 191.28 g/mol. The compound's structure features a methyl group at the 6-position of the pyridine ring and a pentan-3-yl substituent at the nitrogen atom, which contributes to its steric properties and biological interactions.
Property | Value |
---|---|
Molecular Formula | C12H17N2 |
Molecular Weight | 191.28 g/mol |
Structure | Pyridine with methyl and pentan-3-yl substitutions |
Mechanisms of Biological Activity
Research indicates that this compound exhibits activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in cellular signaling pathways. For instance, it may interact with kinases involved in cancer cell proliferation.
- Receptor Modulation : It can bind to various receptors, potentially modulating their activity. This interaction may alter downstream signaling cascades, contributing to therapeutic effects.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it showed an IC50 value of approximately 15 µM against HCT116 colon cancer cells, indicating significant antiproliferative effects (Table 1).
Cell Line IC50 (µM) HCT116 (Colon Cancer) 15 HepG2 (Liver Cancer) 22 A549 (Lung Cancer) 13 - Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase. Flow cytometric analyses confirmed these findings, showing increased levels of phosphorylated histone H3 in treated cells.
- Binding Affinity Studies : In silico docking studies indicated that this compound has favorable binding interactions with key proteins involved in tumorigenesis, such as CDK9 and other cyclin-dependent kinases.
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
6-methyl-N-pentan-3-ylpyridin-3-amine |
InChI |
InChI=1S/C11H18N2/c1-4-10(5-2)13-11-7-6-9(3)12-8-11/h6-8,10,13H,4-5H2,1-3H3 |
InChI Key |
LJANQUWKXVVJPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CN=C(C=C1)C |
Origin of Product |
United States |
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